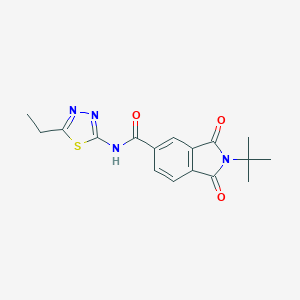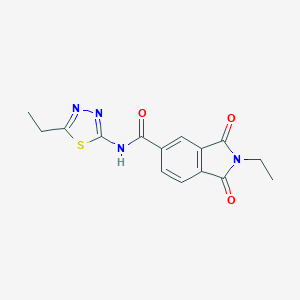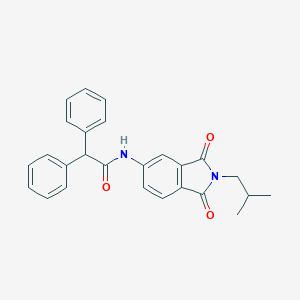
2-(4-Nitro-2-pyridinyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitro-2-pyridinyl)isoindole-1,3-dione is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it an attractive candidate for various applications, including as a fluorescent probe, a ligand for metal ions, and as a potential drug candidate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Palladium-catalyzed aminocarbonylation of o-halobenzoates can produce 2-substituted isoindole-1,3-diones, tolerating a variety of functional groups including nitro groups (Worlikar & Larock, 2008).
- Efficient and Easy Synthesis : An efficient synthesis method for compounds like 2-(4-Nitro-2-pyridinyl)isoindole-1,3-dione has been developed, involving N-hydroxymethylphthalimide and arylamines (Sena et al., 2007).
Applications in Medicinal Chemistry and Pharmacology
- Antimicrobial Activities : Novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, have been synthesized and screened for antimicrobial activities, suggesting potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
- Potential in TNF-alpha Production : Some phenylphthalimides (derivatives of 1H-isoindole-1,3-diones) have been found to enhance tumor necrosis factor alpha (TNF-alpha) production, which might have therapeutic implications (Shibata et al., 1996).
Material Science and Chemistry
- Crystal Structure Analysis : Studies on the crystal structure of isoindoline-1,3-dione derivatives have been conducted to understand their molecular and crystal structures better (Prathap et al., 2017).
- Luminescence Studies : Research into the luminescence properties of compounds like benzo[de]isoquinoline-1,3-dione has been conducted, with potential applications in monitoring oxygen exposure (Shritz et al., 2015).
Antiviral Research
- Antiviral Properties : Some benzo[de]isoquinoline-diones have shown inhibition of viral replication, indicating potential antiviral properties (GARCIA-GANCEDO et al., 1979).
Green Chemistry
- Green Synthesis Approaches : Research has been conducted on solvent-free synthesis methods for derivatives of isoindole-1,3-dione, emphasizing environmentally friendly chemical processes (Ahamed, Ali, & Ahmed, 2021).
Eigenschaften
Molekularformel |
C13H7N3O4 |
|---|---|
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
2-(4-nitropyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H7N3O4/c17-12-9-3-1-2-4-10(9)13(18)15(12)11-7-8(16(19)20)5-6-14-11/h1-7H |
InChI-Schlüssel |
DJRIHOHHHKLNRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)[N+](=O)[O-] |
Löslichkeit |
29.2 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)


![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)

![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)

![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)